Product packaging for Tetrakis(dimethylamino)silane(Cat. No.:CAS No. 1624-01-7)

Tetrakis(dimethylamino)silane

Cat. No.: B155119
CAS No.: 1624-01-7
M. Wt: 204.39 g/mol
InChI Key: SSCVMVQLICADPI-UHFFFAOYSA-N
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Description

Significance of Silicon-Nitrogen Chemistry in Precursor Design

The chemistry of the silicon-nitrogen (Si-N) bond is fundamental to the design of precursors for advanced materials. acs.org This bond's inherent reactivity and the ability to be tailored through the selection of organic substituents on the nitrogen atom allow for precise control over the properties of the resulting materials. rsc.org The Si-N bond is more resilient than the nitrogen-carbon (N-C) bond during the transformation from a polymeric precursor to a ceramic material, influencing the final composition and structure. rsc.org This tailored approach enables the development of materials with specific characteristics, such as high thermal stability and desired dielectric constants.

The design of these precursors is a key factor in processes like Atomic Layer Deposition (ALD), where the goal is to deposit highly uniform and conformal thin films. nih.gov The choice of ligands, such as the number and type of amino groups, directly impacts the precursor's reactivity, thermal stability, and the purity of the deposited film. nih.govresearchgate.net For instance, the reactivity of aminosilane (B1250345) precursors can be systematically studied by varying the size of the alkylamino ligands to optimize thermochemistry and surface reaction kinetics. rsc.org

Overview of Tetrakis(dimethylamino)silane (TKDMAS) as a Model Compound for Aminosilane Research

This compound, with the chemical formula Si[N(CH₃)₂]₄, serves as a significant model compound for research into aminosilanes. smolecule.com It consists of a central silicon atom bonded to four dimethylamino groups. smolecule.com Its structure and reactivity provide a basis for understanding the behavior of more complex aminosilane precursors. The dimethylamino groups influence its reactivity, making it more reactive than tetraalkoxy derivatives, particularly with protic reagents.

TKDMAS is a colorless liquid at room temperature and is known for its moisture sensitivity, reacting rapidly with water. chemicalbook.comchemdad.comfishersci.com This reactivity is a key aspect of its utility in deposition processes. smolecule.com The compound's thermal properties, including its boiling point of 196 °C and melting point of 15 °C, are well-documented. chemicalbook.comchemdad.comamericanelements.com

The synthesis of TKDMAS typically involves the reaction of a silicon halide, such as tetrachlorosilane (B154696), with dimethylamine (B145610). google.comchemicalbook.comresearchgate.net This process aims to produce a halogen-free product, which is critical for applications in the semiconductor industry where halogen contamination can be detrimental. google.com

Interactive Table: Properties of this compound

PropertyValueSource
Molecular Formula C₈H₂₄N₄Si chemicalbook.com
Molecular Weight 204.39 g/mol chemicalbook.com
Appearance Colorless liquid fishersci.com
Melting Point 15 °C chemicalbook.comchemdad.comamericanelements.com
Boiling Point 196 °C chemicalbook.comchemdad.comamericanelements.com
Density 0.884 g/mL at 25 °C chemicalbook.comchemdad.comamericanelements.com
Flash Point 58 °C fishersci.com
Water Solubility Reacts with water chemdad.com

Evolution of Aminosilane Precursors for Thin Film Deposition Technologies

The development of thin film deposition technologies, such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), has driven the evolution of aminosilane precursors. kyoto-u.ac.jpmerckmillipore.com Initially, simpler precursors were used, but the demand for higher quality films with specific properties at lower deposition temperatures has led to the design of more sophisticated molecules. researchgate.netrsc.org

Alkylaminosilanes have proven to be superior to other precursors like silane (B1218182) halides and alkoxides due to their high reactivity at lower temperatures and better control over film density and growth rate. rsc.org However, research has shown that increasing the number of alkylamino substitutions on the silicon atom can sometimes lead to a reduced deposition rate and higher impurity levels, especially at low temperatures. researchgate.net

For example, studies comparing aminosilane precursors with varying numbers of amino ligands, such as bis(tert-butylamino)silane (BTBAS) and di(sec-butylamino)silane (DSBAS), have shown that the precursor with fewer amino ligands can lead to films with lower surface roughness, higher density, and better electrical characteristics. acs.org The choice of precursor is also critical for achieving conformal deposition in high-aspect-ratio structures, a key requirement in modern semiconductor manufacturing. merckmillipore.commdpi.com The ongoing research in this area focuses on designing precursors that balance reactivity, stability, and volatility to meet the stringent demands of advanced electronic devices. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H24N4Si B155119 Tetrakis(dimethylamino)silane CAS No. 1624-01-7

Properties

IUPAC Name

N-methyl-N-[tris(dimethylamino)silyl]methanamine
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InChI

InChI=1S/C8H24N4Si/c1-9(2)13(10(3)4,11(5)6)12(7)8/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SSCVMVQLICADPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061829
Record name Octamethylsilanetetramine
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Molecular Weight

204.39 g/mol
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CAS No.

1624-01-7
Record name Tetrakis(dimethylamino)silane
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Record name Octamethylsilanetetramine
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Record name Tetrakis(dimethylamino)silane
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Record name Silanetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl-
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Record name TETRAKIS(DIMETHYLAMINO)SILICON
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Synthetic Methodologies and Mechanistic Investigations of Tetrakis Dimethylamino Silane

Direct Synthesis Routes via Amine Substitution Reactions

The most established method for synthesizing Tetrakis(dimethylamino)silane involves the direct reaction of a silicon halide with dimethylamine (B145610). This process, known as aminolysis, relies on the nucleophilic substitution of the halide atoms on the silicon center by the amino group.

Reaction of Silicon Tetrachloride with Dimethylamine

The foundational route to TKDMAS is the reaction between silicon tetrachloride (SiCl₄) and dimethylamine [(CH₃)₂NH]. In this reaction, the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electron-deficient silicon atom of SiCl₄, leading to the stepwise substitution of the four chlorine atoms. Each substitution step releases a molecule of hydrogen chloride (HCl), which immediately reacts with another molecule of dimethylamine to form dimethylamine hydrochloride [(CH₃)₂NH₂]Cl as a salt byproduct.

A significant challenge in this synthesis is achieving complete substitution. The replacement of the fourth chlorine atom is often difficult due to steric hindrance from the bulky dimethylamino groups already attached to the silicon atom. scispace.com Incomplete reactions can lead to a mixture of partially substituted chlorosilanes, such as chlorotris(dimethylamino)silane, ClSi[N(CH₃)₂]₃. scispace.com To drive the reaction to completion, forcing conditions, such as prolonged reaction times and heating under reflux, are often necessary. scispace.com While silicon tetrachloride is the most common starting material, other silicon halides like silicon tetrabromide (SiBr₄) and silicon iodide (SiI₄) have also been used, which can facilitate more complete amination under certain conditions. colab.ws

Stoichiometric Control and Optimization of Reaction Conditions

Stoichiometry is a critical parameter in the synthesis of TKDMAS. Theoretically, a molar ratio of 8:1 of dimethylamine to silicon tetrachloride is required to both substitute the four chlorine atoms and neutralize the four equivalents of HCl produced. However, in practice, a significant excess of dimethylamine is often used to ensure complete reaction and maximize the yield of the fully substituted product.

Optimization of reaction conditions is crucial for achieving high yields and purity. A patented method details a two-step process where temperature and reagent feed rates are carefully controlled. chemicalbook.com The reaction is typically initiated at a low temperature (e.g., below 10°C) by feeding dimethylamine gas into a reactor containing silicon tetrachloride. chemicalbook.com The temperature is then raised to 80°C or higher to facilitate the substitution, with simultaneous dropwise addition of the remaining silicon tetrachloride and a continuous feed of dimethylamine gas. chemicalbook.com This controlled addition helps to manage the exothermic nature of the reaction and the formation of byproducts.

The table below summarizes typical reaction parameters from a documented synthetic procedure. chemicalbook.com

ParameterValuePurpose
Reactants Silicon Tetrachloride (SiCl₄), Dimethylamine (DMA), Magnesium (Mg)Core components for synthesis and byproduct management.
Initial Temperature < 10°CTo control the initial exothermic reaction.
Reaction Temperature > 80°CTo drive the substitution reaction to completion.
SiCl₄ Feed Rate 11.5 mL/hourControlled addition to manage reaction rate.
DMA Feed Rate 85 mL/minuteEnsures excess amine is present to favor full substitution.
Reaction Time ~4 hoursTo allow for the completion of the multi-step substitution.
Final Yield ~83%Indicates the efficiency of the optimized process.

Solvent Effects and By-product Management

The choice of solvent plays a significant role in the reaction kinetics, temperature control, and separation of products. Non-polar or moderately polar aprotic solvents are typically used. A common solvent system involves a mixture of a hydrocarbon like n-heptane and an ether such as 1,2-dimethoxyethane (B42094) (DME). chemicalbook.com Toluene has also been employed as a reaction solvent. scispace.com The solvent helps to dissipate heat and keep the reactants and intermediates in the solution phase.

Advanced Synthetic Approaches

Research into the synthesis of TKDMAS and related aminosilanes is increasingly focused on developing more efficient, selective, and environmentally benign methods. These advanced approaches aim to overcome the limitations of traditional direct synthesis, such as high waste generation and the use of hazardous reagents.

Catalytic Amination Techniques

Catalytic methods represent a significant advancement in aminosilane (B1250345) synthesis. Instead of relying on stoichiometric reactions with chlorosilanes, these techniques use catalysts to facilitate the formation of Si-N bonds, often under milder conditions. For related compounds like Tetrakis(diethylamino)silane (B98692), transition metal catalysts based on ruthenium (Ru) or palladium (Pd) have been explored to accelerate amine substitution at lower temperatures.

A promising alternative to chlorosilane aminolysis is the catalytic dehydrocoupling of amines and silanes (containing Si-H bonds). rsc.orgrsc.org This approach forms the desired Si-N bond with the generation of hydrogen gas (H₂) as the only byproduct, which is a significant improvement in atom economy. rsc.org Various catalysts spanning the periodic table, including those based on lanthanides, magnesium, and manganese, have been developed for this transformation. rsc.orgacs.org While these methods have been demonstrated for various aminosilanes and polysilazanes, their specific application to produce TKDMAS on a large scale is an active area of research. The development of efficient catalysts for the reaction between silane (B1218182) (SiH₄) and dimethylamine could provide a halogen-free and more sustainable route to high-purity TKDMAS.

Green Chemistry Principles in TKDMAS Synthesis

The synthesis of TKDMAS can be evaluated through the lens of the 12 Principles of Green Chemistry, which promote the design of chemical processes that are safer and more environmentally sustainable. scispace.comyale.edu

Prevention : The traditional synthesis generates a large amount of salt waste. Catalytic dehydrocoupling, which produces only hydrogen as a byproduct, aligns better with the principle of waste prevention. rsc.orgyale.edu

Atom Economy : The direct reaction of SiCl₄ with dimethylamine has poor atom economy, as a large portion of the amine is consumed to form the hydrochloride salt byproduct. rsc.org Catalytic routes that incorporate all or most of the atoms from the reactants into the final product are superior in this regard. yale.edu

Less Hazardous Chemical Syntheses : The use of highly corrosive and hazardous chlorosilanes like SiCl₄ is a major drawback of the traditional method. rsc.org Developing routes that start from less hazardous materials, such as silane (SiH₄), would be a significant green improvement.

Safer Solvents and Auxiliaries : While solvents are often necessary, green chemistry encourages their reduction or replacement with more benign alternatives. Research into solvent-free reactions or the use of greener solvents is a key goal.

Catalysis : Catalytic reagents are superior to stoichiometric ones. yale.edu As discussed, moving from the stoichiometric use of excess amine as a base to a catalytic process for Si-N bond formation is a central theme in the green synthesis of aminosilanes. scispace.comrsc.org

By focusing on catalytic pathways, avoiding halogenated precursors, and minimizing waste, the future synthesis of this compound can become significantly more sustainable and efficient.

Purification and Handling Considerations for High-Purity TKDMAS

The utility of this compound (TKDMAS), particularly in the semiconductor industry for applications like chemical vapor deposition (CVD) and atomic layer deposition (ALD), is critically dependent on its purity. acs.orgtue.nl Impurities, especially chlorine-containing species, can be detrimental to the performance of electronic devices. google.com Therefore, rigorous purification methods and stringent handling protocols are essential to achieve and maintain the high-purity levels required for these advanced applications.

Standard purification of TKDMAS is primarily accomplished through distillation under reduced pressure. google.com Following synthesis, which often involves the reaction of tetrachlorosilane (B154696) with dimethylamine, the crude product contains unreacted starting materials and byproducts such as dimethylamine hydrochloride and chlorotris(dimethylamino)silane. google.com Conventional distillation can effectively separate TKDMAS from some of these impurities. For instance, fractional distillation at a reduced pressure of 2.5 kPa allows for the collection of a TKDMAS fraction at a boiling point of 74–75 °C. google.com

However, the complete removal of chlorine-containing compounds via simple distillation is challenging. google.com The presence of residual chlorine, even in small amounts, is a significant concern for semiconductor manufacturing. To address this, specialized purification techniques have been developed. One patented method involves treating the chlorine-contaminated TKDMAS with a metal organic oxy compound, a metal amide compound, or an organometallic compound. google.com This reaction is typically conducted at temperatures ranging from 0 to 200 °C for 1 to 30 hours. google.com Following this chemical treatment, a final distillation step isolates the high-purity TKDMAS, with a significantly reduced chlorine content. google.com

The physical properties of TKDMAS are a key consideration for its purification and handling, as summarized in the table below.

Table 1: Physical Properties of this compound

Property Value
Molecular Weight 204.42 g/mol
Appearance Colorless Liquid fishersci.comfishersci.com
Odor Amine-like fishersci.comfishersci.com
Density 0.885 g/mL fishersci.com
Boiling Point 196 °C / 384.8 °F fishersci.com
Melting Point 15 °C / 59 °F fishersci.com
Refractive Index 1.443 fishersci.com

| Flash Point | 58 °C / 136.4 °F fishersci.com |

This table presents interactive data. Users can sort and filter the information as needed.

An example of a purification process highlights the effectiveness of these methods.

Table 2: Example of TKDMAS Purification via Distillation

Parameter Value Reference
Initial Material Crude TKDMAS containing 1.75% chlorotris(dimethylamino)silane google.com
Purification Method Reaction followed by distillation under reduced pressure google.com
Distillation Temperature 74-75 °C google.com
Pressure 2.5 kPa google.com

| Final Purity | >99% | fishersci.com |

This table presents interactive data. Users can sort and filter the information as needed.

Due to its chemical nature, handling high-purity TKDMAS requires specific precautions to prevent contamination and degradation. The compound is extremely sensitive to moisture and reacts with water, necessitating anhydrous handling conditions. fishersci.com Any exposure to moisture in the air can lead to hydrolysis, forming byproducts and compromising the material's purity. amazonaws.com Consequently, all handling and transfers of TKDMAS should be performed under an inert atmosphere, such as nitrogen or argon, in a glovebox or using Schlenk line techniques. fishersci.comamazonaws.com

Proper storage is crucial for maintaining the integrity of high-purity TKDMAS. It must be kept in tightly sealed containers in a cool, dry, and well-ventilated area. fishersci.comamazonaws.com Storage should be separate from incompatible materials, including acids, alcohols, and strong oxidizing agents. amazonaws.com Given that TKDMAS is a flammable liquid, ignition sources must be eliminated from the handling and storage areas. fishersci.com Safety protocols include the use of non-sparking tools and explosion-proof equipment, as well as proper grounding of containers and equipment to prevent static discharge. fishersci.comamazonaws.com

Chemical Reactivity and Reaction Mechanisms of Tetrakis Dimethylamino Silane

Hydrolysis and Condensation Reactions

The amine functionality in aminosilanes can catalyze the hydrolysis of the Si-O-Si bonds, a phenomenon that can also lead to the detachment of silane (B1218182) layers from a silica (B1680970) surface under certain conditions. nih.gov The rate of hydrolysis is also influenced by steric factors; for instance, crowding around the nitrogen atom in secondary and tertiary amines can decrease the hydrolysis rate. nih.gov Compared to its analogue, tetrakis(diethylamino)silane (B98692) (TDEAS), tetrakis(dimethylamino)silane has a lower hydrolysis rate. This is attributed to the electron-donating ethyl groups in TDEAS, which lower the activation barriers for hydrolysis.

The thermodynamics of the hydrolysis reaction are generally favorable, leading to the formation of stable silicon dioxide. However, the process can be kinetically controlled, especially in the presence of amine catalysts, which can lead to thermodynamically unequilibrated structures. dtic.mil

Table 1: Comparative Reactivity of Aminosilanes

Property Tetrakis(diethylamino)silane (TDEAS) This compound
Hydrolysis Rate 2.5 times faster Baseline
Thermal Stability Stable up to 300°C Stable up to 250°C

This table is based on data from a comparative study.

The hydrolysis of silanes can be catalyzed by both acids and bases, with distinct mechanisms for each. unm.eduresearchgate.netrubber.or.kr

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is initiated by the protonation of a dimethylamino group. unm.edu This makes the silicon atom more electrophilic and susceptible to nucleophilic attack by a water molecule. The subsequent elimination of a protonated dimethylamine (B145610) molecule results in the formation of a silanol (B1196071). This process can repeat until all four amino groups are replaced by hydroxyl groups. Acid-catalyzed hydrolysis tends to produce weakly branched polymeric networks. unm.edu

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.edurubber.or.kr This forms a pentacoordinate silicon intermediate, which then expels a dimethylamide anion to form a silanol. Base-catalyzed hydrolysis typically leads to the formation of highly branched, colloidal particles. unm.edu

The amine functionality of aminosilanes makes them alkaline, which can self-catalyze the hydrolysis process. dtic.mil This intramolecular catalysis can occur through the formation of a five-membered cyclic intermediate. acs.org

The ultimate products of the complete hydrolysis and subsequent condensation of this compound are silicon dioxide (SiO₂) and dimethylamine. nasa.gov The hydrolysis reaction first produces silanols (Si-OH) and dimethylamine. These silanols are highly reactive and condense with each other to form siloxane (Si-O-Si) bonds, releasing water in the process. This polymerization continues, eventually forming a three-dimensional network of silicon dioxide. gelest.com

The formation of volatile dimethylamine is a key aspect of the use of this compound in CVD and ALD processes, as it can be easily removed from the reaction chamber. This reaction is central to the deposition of high-purity silicon dioxide thin films for applications in the semiconductor industry. chemicalbook.com

Ligand Exchange and Substitution Chemistry

Beyond hydrolysis, this compound engages in ligand exchange and substitution reactions, which are crucial for synthesizing functionalized silicon compounds and modifying material surfaces.

This compound can react with metal amides, such as lithium dimethylamide, leading to the exchange of ligands. google.comwikipedia.org These reactions can be used to form silicon-metal intermediates, which are valuable in catalysis. For example, reactions with metal amides can substitute the dimethylamino groups with metal ligands, creating new pathways for synthesizing organometallic compounds. google.com A patented process describes the reaction of this compound with metal alkoxides or metal amides to reduce the chlorine content in the final product, which is critical for semiconductor applications. google.com The reaction is typically carried out at temperatures between 0 and 200 °C. google.com

Ligand exchange is a powerful technique for modifying the surface of nanomaterials to impart desired functionalities. numberanalytics.com While direct examples involving this compound are not extensively detailed in the provided search results, the principle of using aminosilanes for surface modification is well-established. nih.gov The dimethylamino groups on this compound can be replaced by other functional ligands, allowing for the tailoring of surface properties such as hydrophobicity, biocompatibility, or catalytic activity. numberanalytics.com This is particularly relevant in the synthesis of silicon-based nanoparticles where surface characteristics are critical for performance in applications like drug delivery. The reaction of aminosilanes with surface hydroxyl groups is a common method for functionalizing silica surfaces. nih.gov

Comparative Reactivity with Analogous Aminosilanes (e.g., Tetrakis(diethylamino)silane)

The reactivity of this compound (TKDMAS) can be better understood when compared with its analogue, tetrakis(diethylamino)silane (TDEAS). The primary difference lies in the alkyl groups attached to the nitrogen atoms—methyl groups in TKDMAS versus ethyl groups in TDEAS. These structural differences influence properties such as thermal stability, hydrolysis rate, and performance in deposition processes.

TDEAS generally displays higher reactivity compared to TKDMAS. This is attributed to the electron-donating nature of the ethyl groups, which is more pronounced than that of methyl groups. This increased electron donation lowers the activation barriers for reactions like hydrolysis and substitution. Consequently, TDEAS has a faster hydrolysis rate.

In terms of thermal stability, TDEAS is stable up to 300°C, whereas TKDMAS is stable up to 250°C. The volatility of these aminosilanes decreases as the size of the alkyl group increases, a systematic trend observed among tetrakis(dialkylamino)silanes. colab.ws Despite their reactivity, tetrakis(dialkylamino)silanes are noted to react slowly with alcohols, even at high temperatures, and undergo slow hydrolysis. colab.ws

In the context of chemical vapor deposition (CVD), the choice between these precursors can affect the quality of the resulting thin films. TDEAS has been reported to provide superior step coverage in CVD applications compared to the moderate porosity observed with films from TKDMAS. However, for certain applications like atomic layer deposition (ALD), dimethylamino variants are sometimes preferred for their balance of reactivity and volatility at lower temperatures.

Table 1: Comparative Properties of TKDMAS and TDEAS

Property This compound (TKDMAS) Tetrakis(diethylamino)silane (TDEAS)
Hydrolysis Rate Baseline 2.5x faster than TKDMAS
Thermal Stability Stable up to 250°C Stable up to 300°C
CVD Film Quality Moderate porosity Superior step coverage

| Volatility | Higher | Lower colab.ws |

Thermal Decomposition Pathways and Surface Reactions

Decomposition Mechanisms in Chemical Vapor Deposition (CVD) Environments

In Chemical Vapor Deposition (CVD) processes, the decomposition of this compound is fundamental to the growth of silicon-based thin films. The decomposition mechanism is heavily influenced by the process conditions, including temperature, pressure, and the presence of co-reactants or specific surface functionalities. mks.com

A critical aspect of the reactivity of aminosilane (B1250345) precursors like TKDMAS is the nature of the silicon-nitrogen (Si-N) bond. Theoretical studies have shown that the Si-N bond is the weakest bond within the molecule. researchgate.nettue.nl Consequently, the initial step in its thermal decomposition and surface reactions is the cleavage of this bond. researchgate.nettue.nl

During deposition on hydroxyl-terminated (-OH) surfaces, the amine ligands of TKDMAS are highly reactive. tue.nl The precursor adsorption is dominated by the breaking of the Si-N bond and the subsequent reaction with the surface -OH groups. researchgate.nettue.nl This process typically releases dimethylamine as a volatile byproduct.

Research on the co-deposition of hafnium silicate (B1173343) using TKDMAS and a hafnium precursor (TDEAH) revealed that the decomposition of TKDMAS can be surface-dependent. osti.gov In this specific system, the deposition of silicon oxide (SiOx) from TKDMAS required the presence of Hf-O nucleation sites. osti.gov The reaction was found to be self-saturating after the formation of a single Si-O monolayer, a behavior characteristic of Atomic Layer Deposition (ALD) rather than conventional CVD. osti.gov This self-limiting behavior is attributed to the steric hindrance from the large dimethylamino ligands, which can make TKDMAS less suitable for ALD growth of SiO2 under certain conditions. researchgate.net

Electron-Induced Decomposition and Dissociative Ionization Phenomena

The interaction of this compound with low-energy electrons is a key area of study, particularly for its application as a precursor in Focused Electron Beam Induced Deposition (FEBID). rais.isrsc.orgresearchgate.netresearchgate.net In such processes, secondary electrons, which typically have energies peaking at or below 10 eV, are instrumental in the precursor's decomposition. researchgate.netopinvisindi.is The decomposition can proceed through several mechanisms, including dissociative ionization (DI), dissociative electron attachment (DEA), and neutral dissociation (ND). researchgate.netresearchgate.net For TKDMAS, studies have shown that while dissociative ionization is a significant fragmentation pathway, no negative ion formation through dissociative electron attachment was observed. rais.isrsc.orgresearchgate.netresearchgate.net

Significant fragmentation of TKDMAS occurs through dissociative ionization (DI) when subjected to electron impact. rais.isrsc.org The appearance energy (AE) is the minimum electron energy required to produce a specific fragment ion from a molecule. These experimental AE values have been measured and compared with threshold energies calculated using theoretical methods like Density Functional Theory (DFT) and Coupled Cluster (CC). rais.isrsc.orgresearchgate.net

The ionization energy of the parent TKDMAS molecule was determined to be 7.6 ± 0.2 eV, which shows good agreement with the threshold calculated at the CC level (7.58 eV). researchgate.net The DFT calculation, however, resulted in a lower value. researchgate.net For the fragment corresponding to the loss of one dimethylamino [N(CH3)2] group, the measured AE is 9.6 ± 0.2 eV. researchgate.net

Table 2: Experimental and Calculated Appearance Energies (AEs) for Major Fragments of TKDMAS

Fragment Ion Formation Experimental AE (eV) Calculated Threshold (CC) (eV) Calculated Threshold (DFT) (eV)
Parent Ion 7.6 ± 0.2 researchgate.net 7.58 researchgate.net ~7.0 researchgate.net
Loss of one N(CH3)2 unit 9.6 ± 0.2 researchgate.net ~9.2 researchgate.net Not specified
Loss of two N(CH3)2 units Not specified Not specified Not specified

| Loss of three N(CH3)2 units | Not specified | Not specified | Not specified |

A noteworthy finding in the study of TKDMAS fragmentation is the significant role of hydrogen transfer reactions and the formation of new chemical bonds. rais.isrsc.orgresearchgate.netnih.gov These intramolecular rearrangements are crucial in determining the final composition of the fragment ions produced during dissociative ionization. The observation of certain ion masses and the energy at which they appear can only be explained by the migration of hydrogen atoms and the creation of new bonds within the fragmenting molecule. This complexity influences the subsequent chemical reactions on the substrate surface and ultimately affects the composition of the deposited material in techniques like FEBID. rais.isrsc.orgnih.gov

Dissociative electron attachment (DEA) is a process where a molecule captures a low-energy electron to form a temporary negative ion, which then decomposes into a neutral fragment and a negative ion. Extensive studies of TKDMAS have shown no evidence of negative ion formation, indicating that DEA is not a significant decomposition channel for this precursor under the experimental conditions. rais.isrsc.orgresearchgate.netresearchgate.netopinvisindi.is

Neutral dissociation (ND), where an electron excites a molecule to a dissociative electronic state that then breaks apart into neutral fragments, is another possible decomposition pathway. researchgate.netacs.org While it is considered an important, though often overlooked, channel in electron-induced chemistry, specific quantitative data on the neutral dissociation of TKDMAS was not detailed in the provided search results. acs.org However, the decomposition of a precursor by low-energy electrons is understood to involve a combination of DI, DEA, and ND, and the prevalence of each critically influences the deposition process and the final composition of the deposited film. researchgate.netresearchgate.net

Reactions with Hydroxyl-Terminated Surfaces

The interaction of aminosilane precursors, including this compound, with hydroxyl-terminated surfaces like silicon dioxide (SiO₂) is fundamental to their application in thin-film deposition processes such as Atomic Layer Deposition (ALD). The surface chemistry is primarily dictated by the reaction between the amine ligands of the precursor and the surface hydroxyl (-OH) groups.

The adsorption of aminosilane precursors onto hydroxylated surfaces generally proceeds via a similar reaction pathway. tue.nlacs.org This process involves the protonation of the amine ligands by the surface -OH groups, which leads to the formation of a gas-phase amine compound as a reaction byproduct. tue.nlacs.org

For aminosilanes, the initial step is chemisorption onto the surface, which can occur dissociatively. In the case of this compound and related compounds, this involves the precursor reacting with surface hydroxyl groups. tue.nlacs.orgresearchgate.net This interaction facilitates the cleavage of a silicon-nitrogen (Si-N) bond and the subsequent release of a dimethylamine molecule. researchgate.net While density functional theory (DFT) calculations for a similar precursor, tris(dimethylamino)silane (B81438), suggested that the dissociation of a hydrogen atom from the precursor upon adsorption might be favorable, experimental results indicate the release of a dimethylamino group. researchgate.net The remaining part of the molecule becomes anchored to the surface. The amount of residual dimethylamine groups on the surface tends to decrease as the deposition temperature increases, which allows for more complete reactions and denser film packing. researchgate.net

Theoretical studies, particularly those using density functional theory (DFT), have provided significant insights into the reaction mechanisms of aminosilanes on hydroxylated surfaces. researchgate.netescholarship.org For the family of methylaminosilanes, which includes this compound (TKDMAS), theoretical work has demonstrated that the Si-N bond is the weakest bond within the precursor molecule. tue.nlacs.orgresearchgate.net Consequently, this bond is the most susceptible to breaking during reactions with the surface hydroxyl groups encountered during precursor adsorption. tue.nlacs.orgresearchgate.net

These computational studies confirm that the adsorption process for aminosilanes, regardless of the specific number of amine ligands, is dominated by the cleavage of the Si-N bond. tue.nlacs.orgresearchgate.net First-principles studies on the dissociative chemisorption of aminosilanes on hydroxylated SiO₂(001) surfaces involve calculating the thermochemical energies and activation barriers for the elementary surface reaction steps. researchgate.net For related aminosilane precursors, these calculations show that sequential dissociation can occur, anchoring species like dimethylaminosilylenyl groups to the surface. researchgate.net However, further dissociation of the anchored species can be energetically forbidden under typical ALD processing conditions. researchgate.net

Table 1: Theoretical Findings on Aminosilane Adsorption on Hydroxylated SiO₂

Precursor FamilyKey Theoretical FindingDominant ReactionMethod
Methylaminosilanes (incl. TKDMAS)The Si-N bond is the weakest in the molecule. tue.nlacs.orgresearchgate.netCleavage of the Si-N bond upon reaction with surface -OH groups. tue.nlacs.orgresearchgate.netDensity Functional Theory (DFT) tue.nlacs.orgresearchgate.netresearchgate.net
Tris(dimethylamino)silaneSequential dissociation is possible, but further dissociation of anchored surface species is energetically restricted. researchgate.netAnchoring of dimethylaminosilylenyl groups. researchgate.netDensity Functional Theory (DFT) researchgate.net

A significant factor influencing the surface reactivity of this compound is steric hindrance. The four bulky dimethylamino ligands surrounding the central silicon atom create considerable spatial crowding. researchgate.net This steric hindrance makes this compound and similar tetrakis-aminosilanes generally less suitable for the ALD of silicon dioxide compared to precursors with fewer or smaller ligands. researchgate.net

The large volume occupied by the amine ligands can impede the precursor's ability to approach and react with all available surface sites. researchgate.net Even after one ligand has reacted and the molecule is anchored, the remaining dimethylamino groups can physically block adjacent surface hydroxyls, preventing further reactions and leading to incomplete surface coverage. The volume of these residual ligands severely hinders the dense packing required during the atomic level deposition process, which can impact the quality and purity of the resulting film. researchgate.net For instance, X-ray photoelectron spectroscopy (XPS) studies on films deposited at lower temperatures show higher carbon impurities, which is attributed to the presence of these unreacted dimethylamino groups. researchgate.net

Applications of Tetrakis Dimethylamino Silane in Advanced Materials Deposition

Atomic Layer Deposition (ALD) Applications

Atomic layer deposition is a state-of-the-art technique that allows for the growth of ultrathin films with exceptional conformality and thickness control at the atomic scale. The self-limiting nature of ALD reactions relies on the careful selection of precursors that react appropriately with the substrate surface. Tetrakis(dimethylamino)silane is recognized as a precursor for the ALD of silicon-based films. researchgate.netgelest.com

Precursor Selection and Reactivity in ALD Processes

The suitability of a precursor for ALD is determined by its volatility, thermal stability, and, most importantly, its surface reaction chemistry. TDMAS is a liquid with adequate vapor pressure for ALD delivery. gelest.com Its reactivity is rooted in the four dimethylamino ligands attached to the silicon atom.

Theoretical and experimental studies have provided insight into the surface reactions of TDMAS. First-principles calculations on the chemisorption of the related precursor tris(dimethylamino)silane (B81438) (TDMAS) suggest that while the initial dissociation steps can occur, further dissociation of surface species is energetically challenging under typical ALD conditions. acs.orgtue.nl This incomplete reaction can potentially lead to the incorporation of impurities, such as carbon, from the precursor ligands. rsc.org

When compared to other aminosilanes, the molecular structure of TDMAS influences its ALD performance. Precursors with fewer amino ligands, such as bis(diethylamino)silane (B1590842) (BDEAS), may show lower energy barriers for reaction and thus faster growth rates. electrochem.orgrsc.org Studies comparing TDMAS with bis-aminosilanes like BTBAS and BDEAS for silicon oxide ALD found that TDMAS exhibited more resistance to the ALD mechanism, initiating self-limiting growth only at temperatures of 300°C or higher under the tested conditions. electrochem.org This suggests that while TDMAS is a viable ALD precursor, its reactivity profile requires careful process optimization to achieve high-quality films.

SiO₂ ALD with Various Oxidants (e.g., H₂O₂, O₃, O₂ plasma)

The choice of oxidant is a critical parameter in the ALD of silicon dioxide from TDMAS, as it dictates the reaction pathways, deposition temperature, growth rate, and film quality.

Hydrogen Peroxide (H₂O₂): H₂O₂ is an effective oxidant for TDMAS. SiO₂ ALD using TDMAS and H₂O₂ has been demonstrated in a temperature window of 150°C to 550°C. researchgate.net The growth per cycle (GPC) was found to be temperature-dependent, increasing from 0.8 Å/cycle at 150°C to 1.8 Å/cycle at 550°C. researchgate.net It has been noted that water (H₂O) alone is not as effective, struggling to remove certain silicon surface species left by the TDMAS pulse. researchgate.net

Ozone (O₃): Ozone is a highly reactive oxidant used for low-temperature deposition. Near room temperature, ozone has been shown to be effective in removing hydroaminocarbon adsorbates introduced by the TDMAS pulse. polimi.it At higher temperatures (400-600°C), ALD of high-quality SiO₂ using tris(dimethylamino)silane and an O₃/O₂ mixture yielded a stable GPC of approximately 0.9 Å/cycle and excellent step coverage, making it suitable for insulating films on high-aspect-ratio structures. researchgate.net

Oxygen Plasma (O₂ plasma): Plasma-Enhanced ALD (PEALD) utilizes the high reactivity of plasma species to facilitate deposition at lower temperatures and improve film quality. The use of TDMAS with O₂ plasma has been systematically studied for depositing SiOₓ films. mdpi.comsemanticscholar.org By optimizing parameters such as precursor pulse time and O₂ flow, SiOₓ films with varying stoichiometry (from SiO₂ to Si-rich SiO₁.₆) were successfully fabricated. mdpi.comsemanticscholar.org The growth rate in PEALD is sensitive to process parameters; for example, the GPC increased as the deposition temperature was raised from 100°C to 175°C. mdpi.com

The following table summarizes research findings for SiO₂ ALD using TDMAS with different oxidants.

OxidantDeposition MethodTemperature (°C)Growth Per Cycle (GPC)Film Properties/Key FindingsSource
Hydrogen Peroxide (H₂O₂)Thermal ALD150 - 5500.8 - 1.8 Å/cycleGPC increases with temperature. Effective for removing surface species. researchgate.net
Ozone (O₃)Thermal ALD400 - 600~0.9 Å/cycleSelf-limiting growth with excellent step coverage. researchgate.net
Ozone (O₃)Thermal ALDRoom Temp - 160Layer-by-layer buildupEffective for removing hydroaminocarbon adsorbates. polimi.it
Oxygen Plasma (O₂ plasma)PEALD100 - 250VariableStoichiometry (SiOₓ) can be controlled by process parameters. mdpi.comsemanticscholar.org

Challenges of Steric Hindrance in TKDMAS-based ALD

This compound (TKDMAS) has been investigated as a precursor for the atomic layer deposition (ALD) of silicon-based thin films, such as silicon dioxide (SiO2). However, its molecular structure presents significant challenges, primarily due to steric hindrance. nih.govresearchgate.netrsc.org The central silicon atom in TKDMAS is bonded to four large dimethylamino [-N(CH3)2] ligands. This bulky arrangement physically obstructs the precursor molecule from efficiently accessing and reacting with active sites on the substrate surface. nih.govresearchgate.net

This steric hindrance effect leads to several limitations in ALD processes:

Incomplete Surface Reactions: The large ligands can shield underlying surface functional groups (like hydroxyl, -OH, groups), preventing a complete reaction across the surface during the precursor pulse. This results in a low density of adsorbed precursor molecules. researchgate.net

Low Growth per Cycle (GPC): Because the number of precursor molecules that can adsorb onto the surface in each cycle is limited by physical space, the resulting film thickness added per cycle (GPC) is significantly reduced. nih.gov

Film Impurities: The incomplete removal of the bulky, carbon- and nitrogen-containing ligands during the co-reactant pulse (e.g., water or ozone) can lead to the incorporation of these elements as impurities in the deposited film, degrading its quality. nih.gov

Due to these challenges, TKDMAS is often considered less suitable for the ALD of high-purity SiO2 compared to smaller aminosilane (B1250345) precursors that have fewer or less bulky ligands. nih.govresearchgate.netresearchgate.net The spatial repulsion caused by the four dimethylamino groups makes it difficult to achieve the uniform, self-limiting surface reactions that are the hallmark of an ideal ALD process. researchgate.netgoogle.com

Plasma-Enhanced Atomic Layer Deposition (PEALD) Mechanisms

To overcome the limitations of thermal ALD, such as the high temperatures required for ligand removal and the challenges posed by steric hindrance, Plasma-Enhanced Atomic Layer Deposition (PEALD) is employed. acs.org PEALD utilizes energy from a plasma to activate the surface reactions, allowing for deposition at lower temperatures while still achieving high-quality films. acs.orgucla.edu

When using aminosilane precursors like TKDMAS, the PEALD mechanism typically involves an oxygen (O2) or nitrous oxide (N2O) plasma as the co-reactant. nih.gov The process follows the standard ALD cyclical steps:

Precursor Pulse: A pulse of TKDMAS is introduced into the reactor. The molecules adsorb onto the substrate surface.

Purge: Excess, unreacted precursor molecules are removed from the chamber by an inert gas purge.

Plasma Pulse: An O2 plasma is ignited. The highly reactive species generated in the plasma, primarily atomic oxygen, bombard the surface. nih.gov These energetic species react with the dimethylamino ligands remaining on the surface. This reaction is a combustion-like process that effectively breaks the Si-N and C-N bonds, removing the ligands as volatile byproducts like H2O, CO, and CO2. nih.gov

Purge: The volatile byproducts are purged from the chamber, leaving a clean, oxidized silicon surface ready for the next cycle.

The key advantage of the plasma step is that the high reactivity of the plasma species can overcome the energy barrier for ligand removal at much lower substrate temperatures than in thermal ALD. acs.org This makes PEALD a critical technique for depositing silicon oxide or nitride films on temperature-sensitive substrates. acs.org While PEALD helps in ligand removal, the initial steric hindrance during the precursor adsorption step can still limit the growth per cycle. mdpi.com

Focused Electron Beam Induced Deposition (FEBID)

Focused Electron Beam Induced Deposition (FEBID) is a direct-write, mask-free nanofabrication technique that utilizes a highly focused electron beam to decompose precursor molecules adsorbed on a substrate surface. researchgate.netbeilstein-journals.org TKDMAS has been identified as a promising precursor for FEBID, particularly for creating silicon nitride (SiNx)-based nanostructures. rsc.orgresearchgate.net In a typical FEBID process, a continuous stream of TKDMAS gas is directed towards the substrate inside a high-vacuum chamber, often a scanning electron microscope (SEM). opinvisindi.is The focused electron beam scans a predefined pattern on the surface, and the energy from the primary, secondary, and backscattered electrons causes the adsorbed TKDMAS molecules to fragment and deposit non-volatile products, while volatile fragments are pumped away. researchgate.net

Generation of Nanostructured SiCN Films

When TKDMAS is used as a precursor in FEBID, the interaction with the electron beam leads to its dissociative ionization and fragmentation. rsc.orgrais.is This process is complex, involving the breaking of Si-N, N-C, and C-H bonds. Due to incomplete fragmentation and the nature of the precursor, the resulting deposits are not pure silicon nitride but rather silicon carbonitride (SiCN) films. rsc.org

The composition of the deposited material is a direct consequence of the fragmentation pathways of the TKDMAS molecule under electron impact. opinvisindi.is Studies on the dissociative ionization of TKDMAS have shown that various ionic fragments are produced. rsc.orgopinvisindi.is However, a surprising finding is that the nitrogen content in the final deposit is often significantly lower than what would be expected based on gas-phase fragmentation studies. rsc.orgrais.is This suggests that specific surface-mediated reactions and desorption processes play a crucial role in determining the final film stoichiometry. The presence of carbon is a common feature in FEBID and originates from the dimethylamino ligands that are not fully removed during the deposition process.

Control of Film Composition through Electron Energy and Post-Treatment

The final composition of the SiCN films deposited via FEBID from TKDMAS can be influenced by several process parameters, offering a degree of control over the material's properties. The energy of the primary electron beam is a key factor, as it determines the energy distribution of the secondary electrons that are largely responsible for the precursor dissociation. researchgate.net

A significant challenge in the FEBID of TKDMAS is the high carbon content in the as-deposited films, which can be detrimental to their desired electrical and optical properties. rsc.org To address this, a post-deposition treatment protocol has been developed. rsc.orgresearchgate.net This method involves the continuous exposure of the deposited SiCN nanostructure to the electron beam in the presence of water vapor (H2O). rsc.orgrais.is The electron beam facilitates the dissociation of water molecules, creating reactive hydroxyl radicals (•OH) and other species. These reactive oxygen-containing species then react with the carbonaceous matrix of the deposit, forming volatile products like CO and CO2 that are subsequently removed. This purification process has been shown to be highly effective in reducing the carbon content of the films. rsc.org

The table below summarizes typical compositional changes in a TKDMAS-based FEBID deposit before and after such a post-treatment process, as determined by Energy-Dispersive X-ray Spectroscopy (EDX).

ElementAtomic % (As-Deposited)Atomic % (After H2O Post-Treatment)
Silicon (Si)2535
Carbon (C)5515
Nitrogen (N)1010
Oxygen (O)1040
Note: Data is illustrative, based on findings reported in the literature. rsc.orgopinvisindi.is The nitrogen content shows minimal change, while carbon is significantly reduced and replaced by oxygen.

This ability to tailor the film composition through post-treatment significantly enhances the utility of TKDMAS as a FEBID precursor, enabling the fabrication of purer, more functional silicon oxynitride (SiON) or silicon oxide (SiOx) nanostructures from an initial SiCN deposit. rsc.org

Spectroscopic and Computational Characterization of Tetrakis Dimethylamino Silane and Its Derivatives

Spectroscopic Analysis of Molecular Structure and Bonding

Spectroscopy is a fundamental tool for probing the molecular architecture of tetrakis(dimethylamino)silane. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information about the connectivity of atoms, the types of chemical bonds present, and the compound's fragmentation behavior.

NMR spectroscopy is instrumental in confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei.

¹H NMR: The proton NMR spectrum is expected to show a single resonance for the methyl protons, confirming the symmetrical nature of the four dimethylamino groups attached to the central silicon atom. For a related compound, tetrakis(trimethylsilyl)silane, the ¹H NMR spectrum shows a signal at a chemical shift (δ) of 0.202 ppm. chemicalbook.com Product specifications for this compound confirm that its proton NMR spectrum is consistent with its structure. thermofisher.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon atoms within the dimethylamino ligands. libretexts.org Like the proton spectrum, a single signal is anticipated for the methyl carbons, reflecting the molecule's symmetry. libretexts.org The chemical shift is influenced by factors such as hybridization and the electronegativity of neighboring atoms. libretexts.org

²⁹Si NMR: The ²⁹Si NMR spectrum is particularly informative for characterizing organosilicon compounds. pascal-man.comhuji.ac.il For the analogous compound tetrakis(diethylamino)silane (B98692), the ²⁹Si NMR chemical shift is reported to be in the range of -10 to -15 ppm, which is indicative of a tetrahedral coordination environment around the silicon atom. A similar range would be expected for this compound. The standard reference for ¹³C and ²⁹Si NMR is often tetramethylsilane (B1202638) (TMS). libretexts.orgpascal-man.com

Nucleus Expected Chemical Shift (δ) Range Key Information Provided
¹HSingle resonanceConfirms the equivalence of the 24 methyl protons.
¹³CSingle resonanceConfirms the equivalence of the 8 methyl carbons.
²⁹Si~ -10 to -15 ppmIndicates a tetrahedral Si environment.

Infrared (IR) spectroscopy probes the vibrational modes of the chemical bonds within a molecule, offering a unique fingerprint of the compound. For aminosilane (B1250345) compounds, specific vibrational frequencies are associated with Si-N, C-H, and other bonds.

Key vibrational modes for aminosilanes include:

Si-N stretching: This vibration is a key indicator of the aminosilane structure. In related compounds, the Si-N bond cleavage can be tracked around 950 cm⁻¹.

C-H stretching: These vibrations from the methyl groups are typically observed in the 2800-3000 cm⁻¹ region. For the related precursor tris(dimethylamino)silane (B81438) (TDMAS), C-H peaks have been identified at approximately 2990, 2972, and 2935 cm⁻¹. researchgate.net

Si-O-Si vibrations: When this compound is used to deposit silicon dioxide films, characteristic Si-O-Si stretching and bending vibrations appear around 1080, 800, and 460 cm⁻¹. kyoto-u.ac.jp

Vibrational Mode Approximate Wavenumber (cm⁻¹) Associated Bond
C-H Stretch2800 - 3000C-H bonds in methyl groups researchgate.net
Si-N Stretch~950Silicon-Nitrogen bond
Si-O-Si Stretch~1080, ~800Silicon-Oxygen-Silicon network (in derived oxides) kyoto-u.ac.jp
Si-O-Si Bend~460Silicon-Oxygen-Silicon network (in derived oxides) kyoto-u.ac.jp

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. High-resolution mass spectrometry (HRMS) can precisely confirm the elemental composition.

The molecular weight of this compound is 204.39 g/mol . smolecule.com The molecular ion peak [M]⁺ in the mass spectrum would be observed at an m/z (mass-to-charge ratio) corresponding to this mass. Studies on the dissociative ionization of this compound reveal that the molecule undergoes significant fragmentation. smolecule.comopinvisindi.israis.is The analysis of these fragments provides insight into the bond strengths within the molecule and its decomposition pathways. smolecule.comopinvisindi.is

Quantum Chemical and Computational Studies

Computational chemistry provides powerful tools to complement experimental data, offering a deeper understanding of the electronic structure, stability, and reactivity of this compound at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules. acs.org It can accurately predict molecular geometries, bond energies, vibrational frequencies, and electronic properties like frontier molecular orbital distributions.

DFT calculations, for instance using the B3LYP functional with a 6-311+G(d,p) basis set, can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. For analogous compounds, DFT calculations have predicted Si-N bond lengths around 1.72 Å.

Calculate Reaction Energetics: Predict the energy changes and activation barriers for chemical reactions, such as precursor decomposition or surface reactions in deposition processes. opinvisindi.isacs.org

Analyze Electronic Structure: Understand the distribution of electrons within the molecule, which is key to its reactivity.

Studies on the dissociative ionization of this compound have utilized DFT calculations (at the PBE0/def2-TZVP level) to compute the threshold energies for the formation of various fragment ions. opinvisindi.is These theoretical values are then compared with experimentally measured appearance energies. opinvisindi.is

For even higher accuracy in energy calculations, Coupled Cluster (CC) theory is often employed. acs.org While computationally more demanding than DFT, CC methods, such as the "gold standard" CCSD(T), provide benchmark-quality energies for molecules.

In the study of this compound's fragmentation, Coupled Cluster calculations (specifically, DLPNO-CCSD(T)) were performed to obtain highly accurate threshold energies for the dissociative ionization processes. opinvisindi.isrsc.orgresearchgate.net The comparison between these high-level theoretical results and experimental appearance energies provides a rigorous test of the understanding of the molecule's fragmentation pathways. opinvisindi.israis.isrsc.orgresearchgate.net This synergy between advanced computational theory and experimental measurement is crucial for building a precise model of the molecule's behavior under energetic conditions. rais.isrsc.orgresearchgate.netnsf.gov

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different molecular orbitals. youtube.com It provides a localized, "Lewis-like" picture of chemical bonding, which is highly intuitive for chemists. One of the key phenomena that NBO analysis can elucidate is hyperconjugation, which involves the interaction of electrons in a filled bonding orbital (a donor) with an adjacent empty or partially filled antibonding orbital (an acceptor). dailymotion.com This delocalization of electrons leads to a stabilization of the molecule. dailymotion.com

The strength of these hyperconjugative interactions can be quantified using second-order perturbation theory within the NBO framework. The stabilization energy, E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is calculated, providing a measure of the interaction's importance. icm.edu.pl For this compound, NBO analysis would reveal the specific donor-acceptor interactions and their corresponding stabilization energies. While a detailed NBO analysis of this compound is not extensively reported in the literature, comparative studies with analogous compounds suggest its utility in clarifying these electronic effects.

A hypothetical NBO analysis for the dominant hyperconjugative interactions in this compound is presented in the table below. The data illustrates the expected interactions between the nitrogen lone pair donor orbitals and the Si-N antibonding acceptor orbitals.

Table 1: Hypothetical NBO Analysis of Hyperconjugative Interactions in this compound
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(N)σ(Si-N')~ 5-10Nitrogen lone pair to Si-N antibonding
n(N)σ(Si-C)~ 1-3Nitrogen lone pair to Si-C antibonding (in substituted derivatives)
σ(C-H)σ*(Si-N)~ 0.5-2C-H bond to Si-N antibonding

This table is representative and aims to illustrate the type of data obtained from an NBO analysis. Actual values would require specific quantum chemical calculations.

Computational Modeling of Surface Adsorption and Dissociation Pathways

Computational modeling, particularly using Density Functional Theory (DFT), is a critical tool for understanding the mechanisms of surface reactions, such as those involved in chemical vapor deposition (CVD) and atomic layer deposition (ALD), where this compound is used as a precursor. researchgate.net These models can predict the geometries of adsorbed species, calculate adsorption energies, and map out the potential energy surfaces for dissociation pathways. researchgate.net

For this compound, computational studies are essential to elucidate its adsorption behavior and subsequent decomposition on various substrates, such as silicon or metal oxide surfaces. While direct computational studies on the surface chemistry of this compound are not abundant, valuable insights can be drawn from studies of the analogous titanium compound, tetrakis(dimethylamino)titanium (B1230069) (TDMAT), which is extensively studied. researchgate.netnih.govudel.edu

The adsorption of this compound on a hydroxylated surface (Si-OH) is expected to proceed via a Lewis acid-base interaction, where the nitrogen lone pair of the dimethylamino ligand interacts with a surface proton. This initial physisorbed state is followed by a chemical reaction. Theoretical work on the family of methylaminosilanes, including this compound, has indicated that the Si-N bond is the weakest bond in the molecule. Consequently, the most favorable reaction pathway involves the cleavage of a Si-N bond and the formation of a new Si-O bond with the surface, releasing a volatile dimethylamine (B145610) molecule.

The dissociation of this compound can also be induced by other energy sources, such as an electron beam, which is relevant for techniques like Focused Electron Beam Induced Deposition (FEBID). researchgate.netopinvisindi.is In such processes, the molecule undergoes dissociative ionization, breaking into various charged fragments. researchgate.netopinvisindi.is The appearance energies (AEs) of these fragments, which represent the minimum energy required for their formation, can be determined experimentally and calculated using high-level quantum chemical methods. researchgate.netopinvisindi.is These calculations provide fundamental data on the bond strengths within the molecule and the stability of its fragments. researchgate.net

Below is a table summarizing key fragments observed during the dissociative ionization of this compound and their calculated threshold energies for formation, which are indicative of the dissociation pathways.

Table 2: Calculated Threshold Energies for Major Fragments from the Dissociative Ionization of this compound
Fragment Ionm/zChemical FormulaCalculated Threshold Energy (eV)Proposed Neutral Loss
[Si(N(CH₃)₂)₃]⁺159C₆H₁₈N₃Si⁺7.5N(CH₃)₂
[HSi(N(CH₃)₂)₂]⁺115C₄H₁₃N₂Si⁺8.2N(CH₃)₂, HN(CH₃)₂
[SiN(CH₃)₂]⁺72C₂H₆NSi⁺9.83 N(CH₃)₂
[N(CH₃)₂]⁺44C₂H₆N⁺10.1Si(N(CH₃)₂)₃

Data adapted from studies on the dissociative ionization of this compound. researchgate.netopinvisindi.is

These computational and theoretical findings are crucial for optimizing deposition processes by providing a molecular-level understanding of the precursor's behavior on surfaces and its fragmentation patterns under energetic conditions.

Emerging Research Directions and Future Perspectives

Development of Novel Precursors for Enhanced Film Properties

The relentless drive for miniaturization and enhanced performance in electronics necessitates the development of new silicon precursors that offer improved film properties over existing options like TKDMAS. Research is focused on designing molecules that provide better thermal stability, higher deposition rates, and improved film purity at lower temperatures. marketresearchintellect.com

One area of investigation involves the synthesis of novel diazasilacyclopentene-based silicon precursors. These compounds have demonstrated higher deposition rates for silicon dioxide (SiO₂) thin films compared to TDMAS in thermal chemical vapor deposition (CVD) processes. The enhanced reactivity is attributed to the unique diazasilacyclopentene framework's high susceptibility to oxygen. This allows for the formation of conformal SiO₂ films with low carbon and nitrogen contamination. tosoh.co.jp

Another approach focuses on modifying the ligands attached to the silicon atom. For instance, precursors like bis(diethylamino)silane (B1590842) are being evaluated for atomic layer deposition (ALD) of hafnium silicate (B1173343) films, a high-k dielectric material. The overlapping temperature windows for the deposition of silicon dioxide and hafnium oxide from these precursors allow for the creation of composite HfSiOₓ films with tunable compositions. researchgate.net The development of such precursors is a significant area of research, aiming to produce a variety of inorganic, organic, and hybrid films with precisely controlled properties. mdpi.com

Hydrazinosilanes represent another class of precursors being developed to overcome the limitations of traditional aminosilanes. These compounds are non-pyrophoric, volatile, and stable, and they can deposit silicon nitride films at temperatures 150 to 300°C lower than aminosilane-based processes. The resulting films also exhibit reduced carbon and hydrogen contamination. google.com

The following table summarizes the key characteristics of some novel silicon precursors compared to TKDMAS:

Precursor ClassKey AdvantagesDeposition TemperatureResulting Film Properties
Diazasilacyclopentene-based Higher deposition rates than TDMAS. tosoh.co.jp350-500°C (CVD) tosoh.co.jpConformal SiO₂ films with low carbon and nitrogen contamination. tosoh.co.jp
Bis(diethylamino)silane Enables ALD of composite HfSiOₓ films. researchgate.net200-250°C (ALD) researchgate.netAmorphous HfSiOₓ films with tunable composition. researchgate.net
Hydrazinosilanes Lower deposition temperature, reduced carbon and hydrogen contamination. google.comBelow 400°C google.comRelatively carbon-free silicon nitride films with excellent uniformity. google.com

The overarching goal of this research is to create a new generation of silicon precursors that are not only safer and more efficient but also enable the fabrication of materials with unprecedented properties for advanced technological applications. researchgate.net

Integration of TKDMAS in Advanced Microelectronic Device Fabrication

Tetrakis(dimethylamino)silane is a critical precursor in the fabrication of advanced microelectronic devices, particularly in the creation of thin films for semiconductors. smolecule.com Its utility in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for producing silicon nitride and silicon dioxide films is well-established. smolecule.comrsc.org These films are fundamental components of modern electronics, serving as insulators, dielectric layers, and protective coatings. smolecule.comevonik.com

The ongoing evolution of semiconductor technology, especially the transition to 3D architectures, presents new opportunities and challenges for precursors like TKDMAS. In the realm of 3D NAND flash memory, which involves stacking memory cells vertically to increase density, the ability to deposit highly conformal and uniform thin films is paramount. blocksandfiles.comsemiengineering.com ALD processes using aminosilanes are crucial for achieving the required precision on these complex, high-aspect-ratio structures. researchgate.netnih.gov

Similarly, the development of 3D DRAM is a major focus for the memory industry. lamresearch.comappliedmaterials.com While still in the research and development phase, 3D DRAM architectures will necessitate advanced deposition techniques to create vertical structures with high-quality insulating and dielectric layers. blocksandfiles.comlamresearch.com TKDMAS and its derivatives are being investigated for their potential role in these next-generation memory devices. epfl.ch The ability to deposit high-k dielectrics, such as hafnium-based oxides, using aminosilane (B1250345) precursors is a key area of exploration for future DRAM technologies. epfl.ch

The integration of TKDMAS in these advanced devices is driven by the need for:

Conformal Coating: The ability to uniformly coat complex 3D structures is essential for the performance and reliability of 3D NAND and future 3D DRAM. nih.govepfl.ch

Low-Temperature Processing: As device dimensions shrink, lower processing temperatures are required to prevent damage to other components and to control diffusion. google.com

High-Purity Films: The electrical performance of semiconductor devices is highly sensitive to impurities in the deposited films. google.com

The table below highlights the application of TKDMAS-derived films in advanced microelectronic devices:

Device TypeFilm ApplicationDeposition MethodKey Requirement
3D NAND Insulating layers, etch stop layersALD, PEALD nih.govHigh conformality, uniformity. researchgate.net
DRAM Gate dielectrics, capacitor insulatorsALD epfl.chHigh-k dielectric properties, low leakage current. appliedmaterials.com
Advanced Logic High-k gate dielectrics, diffusion barriersALD epfl.chgoogle.comPrecise thickness control, low defect density.

The continued development of precursors like TKDMAS and the refinement of deposition processes will be critical enablers for the future of memory and logic devices. marketresearchintellect.com

Exploration of New Catalytic Applications and Synthetic Pathways

Beyond its established role in materials deposition, the unique chemical reactivity of this compound is being explored for novel catalytic applications and as a reagent in new synthetic pathways. The presence of silicon-nitrogen bonds and the basicity of the dimethylamino groups impart catalytic properties to aminosilanes. icm.edu.pl

Research has shown that aminosilanes can act as self-catalysts in certain reactions, such as the formation of Si-O bonds during the plasma-enhanced atomic layer deposition (PE-ALD) of SiO₂. rsc.org This self-catalytic behavior can lower the activation energy of the reaction, enabling deposition at lower temperatures. rsc.org The understanding of this mechanism could lead to the design of more efficient silicon precursors. rsc.org

In the field of organic synthesis, aminosilanes are being investigated as catalysts for various transformations. For example, aminosilica materials, which can be prepared using aminosilane precursors, exhibit catalytic activity in reactions like the aldol (B89426) condensation. researchgate.net The catalytic activity is influenced by the surface density of the amino groups and their interaction with silanol (B1196071) groups on the silica (B1680970) support. researchgate.netosti.gov By tuning these properties, it may be possible to design highly active and selective catalysts. osti.gov

Furthermore, the reactivity of TKDMAS with other compounds is leading to the development of new synthetic routes. For instance, the reaction of tetrakis(dimethylamido)titanium with silanes, including those with amino groups, has been studied for the synthesis of titanium-silicon-nitride (Ti-Si-N) materials. acs.org These reactions can lead to the formation of unusual amide hydride complexes and provide insights into the mechanisms of ternary material formation. acs.org The ability of aminosilanes to participate in ligand-exchange reactions also opens up possibilities for creating novel organometallic compounds and catalysts.

The following table summarizes some of the emerging catalytic and synthetic applications of aminosilanes:

Application AreaReaction TypeRole of AminosilanePotential Outcome
Thin Film Deposition Si-O bond formation (PE-ALD)Self-catalyst rsc.orgLower deposition temperatures for SiO₂. rsc.org
Organic Synthesis Aldol condensation, Knoevenagel condensation researchgate.netosti.govCatalyst on a support researchgate.netHighly active and selective heterogeneous catalysts. osti.gov
Polymerization Oxidative polymerization of 2,6-dimethylphenol (B121312) icm.edu.plLigand for copper catalyst icm.edu.plFormation of poly(phenylene oxide) with dispersed nanosilicon particles. icm.edu.pl
Materials Synthesis Formation of Ti-Si-N materialsReactant with metal amides acs.orgSynthesis of novel ternary materials and amide hydride complexes. acs.org
Organometallic Chemistry Cyclotrimerization of alkynesCatalyst iastate.eduSynthesis of benzene (B151609) derivatives. iastate.edu

The exploration of these new frontiers in catalysis and synthesis could significantly broaden the utility of this compound and related compounds beyond their current applications in microelectronics.

Environmental and Safety Considerations in Large-Scale Application

The increasing use of this compound in industrial processes, particularly in the semiconductor industry, necessitates a thorough understanding and management of its environmental and safety risks. TKDMAS is a flammable and corrosive liquid and vapor, which requires careful handling and storage to prevent accidents. smolecule.comamazonaws.com

One of the primary safety concerns is its reactivity with water and moisture in the air, which liberates flammable and irritating dimethylamine (B145610) vapor. gelest.comfishersci.com This reaction can also generate organic acid vapors, especially when exposed to an open flame. amazonaws.com Therefore, it is crucial to store TKDMAS in sealed containers under a dry, inert atmosphere and to use it in well-ventilated areas. amazonaws.comgelest.com Proper grounding and bonding of containers and equipment are also essential to prevent static discharge, which could be an ignition source. amazonaws.com

In terms of personal protective equipment (PPE), the use of chemical goggles or a face shield, neoprene or nitrile rubber gloves, and suitable protective clothing is recommended to avoid eye and skin contact. gelest.comgelest.com Respiratory protection, such as an air-supplied respirator, may be necessary if inhalation exposure is possible. gelest.com Emergency eyewash fountains and safety showers should be readily available in areas where TKDMAS is handled. gelest.com

From an environmental perspective, the release of TKDMAS into sewers or public waters should be prevented. amazonaws.comechemi.com Spills should be contained with absorbent material and transferred to a suitable container for disposal. gelest.com One recommended disposal method involves hydrolyzing the material with water in a fume hood, followed by neutralization of the resulting dimethylamine with hydrochloric acid. gelest.com

The following table outlines the key safety and environmental considerations for the large-scale application of TKDMAS:

Hazard CategorySpecific RiskRecommended Precaution
Flammability Flammable liquid and vapor; may form explosive vapor-air mixtures. amazonaws.comfishersci.comKeep away from heat, sparks, and open flames. Use non-sparking tools and take measures against static discharge. amazonaws.com
Reactivity Reacts with water and moisture to release flammable and irritating dimethylamine. gelest.comfishersci.comStore in sealed containers under a dry, inert atmosphere. Handle in a well-ventilated area. amazonaws.comgelest.com
Health Hazards Causes severe eye and skin irritation or burns. May cause respiratory irritation. amazonaws.comfishersci.comWear appropriate PPE, including chemical goggles, gloves, and protective clothing. Use respiratory protection if needed. gelest.comgelest.com
Environmental Potentially hazardous to aquatic life if released into open waters. gelest.comechemi.comPrevent entry into sewers and public waters. Contain and dispose of spills properly. amazonaws.comgelest.com

Adherence to these safety and environmental protocols is crucial for the responsible and sustainable use of this compound in large-scale industrial applications.

Q & A

Q. What are the standard synthesis routes and characterization techniques for TDAS?

TDAS is typically synthesized via aminolysis of silicon tetrachloride with dimethylamine, followed by purification under inert conditions. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity analysis, and thermogravimetric analysis (TGA) to assess thermal stability. For thin-film applications, X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) are critical for analyzing bonding configurations and decomposition pathways .

Q. Which co-reactants are commonly paired with TDAS in atomic layer deposition (ALD)?

Ozone (O₃), water (H₂O), and hydrogen peroxide (H₂O₂) are widely used as co-reactants in ALD processes involving TDAS. For example, in silicon oxide (SiO₂) deposition, TDAS reacts with ozone at temperatures as low as 300°C, enabling conformal films with low defect density. Plasma-enhanced ALD (PEALD) further reduces process temperatures by utilizing oxygen radicals .

Q. How does TDAS compare to other aminosilanes in precursor reactivity?

Compared to tris(dimethylamino)silane (TDMASi), TDAS exhibits higher thermal stability due to its fully substituted amino ligands. This reduces premature decomposition in chemical vapor deposition (CVD) and ALD, making it suitable for high-aspect-ratio nanostructures. However, its larger molecular size may limit diffusion in porous substrates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deposition rates between focused electron beam-induced deposition (FEBID) and thermal CVD?

FEBID relies on electron-induced dissociation, which often results in lower carbon contamination but requires precise control of beam energy (e.g., 5–20 keV) to optimize ligand desorption. In contrast, thermal CVD depends on substrate temperature (150–400°C) and precursor partial pressure. Cross-validation using in situ mass spectrometry during deposition can identify competing reaction pathways (e.g., incomplete ligand removal in FEBID vs. thermal decomposition in CVD) .

Q. What methodologies are effective for analyzing TDAS thermal decomposition byproducts?

TGA coupled with mass spectrometry (TGA-MS) identifies volatile byproducts like dimethylamine and methane. For surface-bound intermediates, in situ FTIR spectroscopy can track ligand dissociation kinetics. Density functional theory (DFT) simulations further predict decomposition energetics, aiding in precursor design for minimized impurity incorporation .

Q. How can TDAS-derived films mitigate interfacial defects in high-κ dielectric stacks?

Interfacial defects in HfSiOx/SiC systems arise from oxygen vacancies and silicide formation. Using TDAS with ozone in ALD produces stoichiometric SiO₂ interlayers, reducing defect states. Post-deposition annealing in oxygen (600–800°C) passivates dangling bonds, as confirmed by capacitance-voltage (C-V) measurements and deep-level transient spectroscopy (DLTS) .

Q. What experimental designs optimize TDAS for low-temperature ALD of silicon nitride (SiNₓ)?

Low-temperature SiNₓ ALD (<150°C) requires plasma-activated NH₃ or N₂/H₂ mixtures to enhance TDAS reactivity. Pulse sequences must balance precursor adsorption (0.1–1 s) with radical exposure (5–10 s) to avoid incomplete ligand exchange. Ellipsometry and X-ray reflectivity (XRR) quantify film density and roughness .

Q. How do electron-molecule interactions in FEBID affect TDAS dissociation efficiency?

Dissociative ionization cross-sections for TDAS peak at electron energies of 70–100 eV, favoring Si-N bond cleavage over ligand fragmentation. Time-of-flight secondary ion mass spectrometry (TOF-SIMS) maps deposition byproducts, while Monte Carlo simulations model electron trajectories to optimize writing resolution .

Data Contradiction Analysis

Q. Why do TDAS-derived SiO₂ films exhibit variable carbon content across deposition methods?

Plasma-enhanced processes reduce carbon incorporation (<2 at.%) by enhancing ligand oxidation, whereas thermal ALD may retain up to 5 at.% carbon due to incomplete dimethylamine desorption. Contradictions in literature often stem from differences in ozone purity or substrate pretreatment (e.g., H₂ plasma vs. UV-ozone cleaning) .

Q. How can conflicting reports on TDAS stability in ambient conditions be reconciled?

TDAS hydrolyzes rapidly in humid air, forming siloxane oligomers. Discrepancies arise from storage conditions (e.g., inert glovebox vs. air-exposed vials) and purification methods. Karl Fischer titration and NMR quantify hydrolytic degradation, guiding protocols for handling and shelf-life extension .

Methodological Recommendations

  • For deposition studies : Combine in situ diagnostics (e.g., quadrupole mass spectrometry) with ex situ surface analysis to correlate process parameters with film properties.
  • For impurity analysis : Use high-sensitivity techniques like secondary ion mass spectrometry (SIMS) and XPS depth profiling to map contamination gradients.
  • For computational modeling : Validate DFT predictions against experimental TGA-MS and FTIR data to refine decomposition mechanisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.